molecular formula C9H10KNO2 B6200160 potassium 2-(2-methylpyridin-3-yl)propanoate CAS No. 2680534-02-3

potassium 2-(2-methylpyridin-3-yl)propanoate

Cat. No.: B6200160
CAS No.: 2680534-02-3
M. Wt: 203.28 g/mol
InChI Key: COTTWWUFOSOFMI-UHFFFAOYSA-M
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Description

Potassium 2-(2-methylpyridin-3-yl)propanoate is a chemical compound with the molecular formula C10H12KNO2 It is a potassium salt derivative of 2-(2-methylpyridin-3-yl)propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-(2-methylpyridin-3-yl)propanoate typically involves the reaction of 2-(2-methylpyridin-3-yl)propanoic acid with a potassium base, such as potassium hydroxide. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete conversion to the potassium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pH conditions. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(2-methylpyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Potassium 2-(2-methylpyridin-3-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of potassium 2-(2-methylpyridin-3-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-methyl-2-(3-methylpyridin-2-yl)propanoate
  • Potassium 2-(3-methylpyridin-2-yl)propanoate

Uniqueness

Potassium 2-(2-methylpyridin-3-yl)propanoate is unique due to its specific structural features, which can influence its reactivity and interactions with other molecules. The position of the methyl group on the pyridine ring can affect its binding properties and the types of reactions it undergoes, making it distinct from similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for potassium 2-(2-methylpyridin-3-yl)propanoate involves the reaction of 2-methylpyridine-3-carboxylic acid with potassium hydroxide and 2-bromo-1-propanol.", "Starting Materials": [ "2-methylpyridine-3-carboxylic acid", "potassium hydroxide", "2-bromo-1-propanol" ], "Reaction": [ "Step 1: Dissolve 2-methylpyridine-3-carboxylic acid in water.", "Step 2: Add potassium hydroxide to the solution and stir until the acid is completely dissolved.", "Step 3: Add 2-bromo-1-propanol to the solution and stir for several hours at room temperature.", "Step 4: Filter the resulting mixture to remove any solids.", "Step 5: Evaporate the filtrate to dryness to obtain the potassium salt of 2-(2-methylpyridin-3-yl)propanoic acid." ] }

CAS No.

2680534-02-3

Molecular Formula

C9H10KNO2

Molecular Weight

203.28 g/mol

IUPAC Name

potassium;2-(2-methylpyridin-3-yl)propanoate

InChI

InChI=1S/C9H11NO2.K/c1-6(9(11)12)8-4-3-5-10-7(8)2;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1

InChI Key

COTTWWUFOSOFMI-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC=N1)C(C)C(=O)[O-].[K+]

Purity

95

Origin of Product

United States

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